MBM-17 is derived from imidazo[1,2-a]pyridine derivatives, which are known for their biological activity, particularly in cancer treatment. It is classified under the category of small molecule inhibitors targeting specific kinases involved in tumorigenesis. The compound has been documented in various scientific studies as a selective inhibitor with significant antitumor activities both in vitro and in vivo .
The synthesis of MBM-17 involves several key steps, typically starting from commercially available imidazo[1,2-a]pyridine derivatives. The general synthetic route includes:
The detailed synthetic pathway can be found in the literature where structure-based design led to the identification of MBM-17 as a promising candidate .
MBM-17 possesses a unique molecular structure characterized by its imidazo[1,2-a]pyridine core. The molecular formula is C₁₃H₁₃N₅O, and its molecular weight is approximately 241.27 g/mol. The compound's structure allows it to effectively bind to the active site of Nek2, inhibiting its activity.
Key structural features include:
Crystallographic data and computational modeling have provided insights into the binding interactions between MBM-17 and Nek2 .
MBM-17 undergoes specific interactions with biological targets that can be categorized into:
The compound's efficacy is quantified by its half-maximal inhibitory concentration (IC50), reported at 3 nM, indicating its potency .
The mechanism by which MBM-17 exerts its effects involves:
Research indicates that this compound's ability to selectively target Nek2 makes it an attractive candidate for further development in cancer therapies .
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to characterize these properties .
MBM-17 has several applications in scientific research:
The ongoing research into MBM-17 highlights its potential impact on developing targeted cancer therapies .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2